molecular formula C21H24BrFN2O B2955353 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1101751-20-5

1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2955353
CAS No.: 1101751-20-5
M. Wt: 419.338
InChI Key: OVPRETIDPCQAJS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C21H24BrFN2O and its molecular weight is 419.338. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Properties and Sensing Applications

Imidazo[1,2-a]pyridines, including derivatives similar to the chemical , have been studied for their fluorescent properties, which are significant for biomarker and sensor applications. The modification of these compounds with different substituents can enhance fluorescence intensity, making them useful in biochemical and medical diagnostics (Velázquez-Olvera et al., 2012). The presence of functional groups like hydroxymethyl can act as fluorescence enhancers, indicating potential for developing sensitive detection methods for various analytes.

Metal Complexation and Coordination Chemistry

Research on imidazo[1,2-a]pyridine derivatives has also focused on their ability to form complexes with metals, leading to novel compounds with diverse structural and electronic properties. These complexes have implications in catalysis, materials science, and the development of new pharmaceuticals. For instance, binuclear copper(I) complexes involving heterocyclic thiones demonstrate unique coordination chemistry, with potential applications in the synthesis of metal-organic frameworks (MOFs) and as precursors for materials with electronic and magnetic properties (Cox et al., 2000).

Photophysical Studies and Material Science

The study of heterocyclic compounds like imidazo[1,2-a]pyridines in relation to their photophysical properties is crucial for the development of materials with specific optical characteristics. These materials can be used in light-emitting diodes (LEDs), solar cells, and as agents for photodynamic therapy. The exploration of their charge transfer, dual emission, and aggregation-induced emission (AIE) properties opens up possibilities for creating advanced optical and electronic materials (Salassa et al., 2008).

Synthetic Methodologies and Chemical Reactions

Imidazo[1,2-a]pyridine derivatives serve as key intermediates in the synthesis of a wide array of heterocyclic compounds. Their reactivity with various nucleophiles, electrophiles, and metal reagents enables the construction of complex molecules with potential biological activities. This versatility is important for the pharmaceutical industry, where such compounds are screened for therapeutic properties. Innovative synthetic routes to these heterocycles highlight the importance of this class of compounds in organic synthesis (Shaabani et al., 2006).

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN2O.BrH/c1-15-6-5-7-19(16(15)2)23-14-21(25,17-9-11-18(22)12-10-17)24-13-4-3-8-20(23)24;/h5-7,9-12,25H,3-4,8,13-14H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPRETIDPCQAJS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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